molecular formula C14H15N7O2S2 B1677758 Phthiobuzone CAS No. 70386-40-2

Phthiobuzone

Cat. No.: B1677758
CAS No.: 70386-40-2
M. Wt: 377.4 g/mol
InChI Key: OPXFZJLGAZHBMA-QWBNFVIMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phthiobuzone can be synthesized from chiral amino acids. The preparation involves the reaction of 3-phthalimido-2-oxo-n-butyraldehyde with thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Phthiobuzone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

Phthiobuzone has a wide range of applications in scientific research:

Mechanism of Action

Phthiobuzone exerts its effects by binding to specific molecular targets. It interacts with viral proteins, inhibiting their function and preventing viral replication. The compound also modulates immune responses, enhancing the body’s ability to fight infections .

Comparison with Similar Compounds

Comparison: Phthiobuzone is unique due to its combined structure of 3-phthalimido-2-oxo-n-butyraldehyde and bisthiosemicarbazones, which imparts distinct antiviral properties. Unlike phenylbutazone, which is primarily used for its anti-inflammatory effects, this compound is specifically targeted for antiviral applications .

Properties

CAS No.

70386-40-2

Molecular Formula

C14H15N7O2S2

Molecular Weight

377.4 g/mol

IUPAC Name

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea

InChI

InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10-

InChI Key

OPXFZJLGAZHBMA-QWBNFVIMSA-N

SMILES

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O

Isomeric SMILES

CC(/C(=N\NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O

Appearance

Solid powder

70386-40-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide
3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone
phthiobuzone
phtiobuzone
tai-ding-an
V-6133

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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